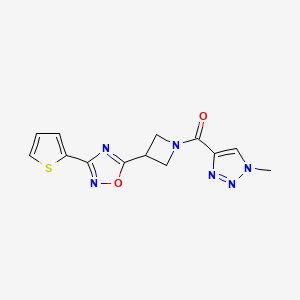

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

This compound features a hybrid heterocyclic architecture comprising:

- Azetidine: A strained four-membered ring that enhances conformational rigidity and bioavailability .

- 1,2,4-oxadiazole: A heterocycle with nitrogen and oxygen atoms, often linked to improved pharmacokinetic properties .

- Thiophene: A sulfur-containing aromatic ring contributing to π-π stacking interactions in biological targets .

The methanone linker bridges the triazole and azetidine-oxadiazole-thiophene moiety, creating a planar yet sterically complex structure.

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-18-7-9(15-17-18)13(20)19-5-8(6-19)12-14-11(16-21-12)10-3-2-4-22-10/h2-4,7-8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGACLCHXRCGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The thiophene ring is a five-membered aromatic heterocycle, which is a common motif in biologically active compounds and drugs. It can interact with various enzymes and receptors in the body through π-π stacking interactions, hydrogen bonding, and van der Waals forces .

The azetidine ring is a four-membered heterocyclic compound that is often used as a bioisostere for the amide functional group. It can enhance the metabolic stability of drug molecules and improve their permeability across biological membranes .

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Triazole Ring : Utilizing 1-methyl-1H-1,2,3-triazole as a building block.

- Oxadiazole Incorporation : The thiophen-2-yl group is introduced via a condensation reaction with an appropriate oxadiazole precursor.

- Final Coupling : The azetidine moiety is linked to the triazole and oxadiazole components to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and oxadiazole moieties exhibit significant anticancer properties:

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HCT116) .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Inhibition Studies : Similar derivatives have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) that suggest potential for development as antimicrobial agents .

Study on Triazole Derivatives

A study focused on triazole tethered compounds highlighted their cytotoxic effects across multiple cancer cell lines. The research indicated that these compounds could induce apoptosis through various pathways, including cell cycle arrest at different phases .

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with biological targets:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds with triazole and thiadiazole structures have shown promising anticancer properties. Research indicates that such compounds can inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase .

- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting the compound's potential as an anticancer agent.

- Antiviral Properties :

- Antimicrobial Effects :

Biological Research Applications

- Mechanistic Studies :

- Predictive Modeling :

Material Science Applications

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound can be utilized as a building block for synthesizing more complex materials that exhibit desirable electronic characteristics.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant cytotoxicity against HepG2 and A549 cell lines with IC50 values of 4.37 µM and 8.03 µM respectively | Supports the development of new anticancer drugs targeting thymidylate synthase |

| Antiviral Activity Research | Structural variations led to enhanced antiviral efficacy | Potential for developing new antiviral agents |

| Antimicrobial Evaluation | Effective against E. coli and S. aureus | Highlights its use in treating bacterial infections |

Chemical Reactions Analysis

Hydrolysis of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : May yield a thiophene-substituted amidoxime intermediate.

-

Basic Hydrolysis : Could produce a nitrile derivative via ring scission.

Reaction Example :

This reactivity aligns with oxadiazole derivatives described in similar compounds.

Nucleophilic Substitution at the Azetidine Ring

The strained azetidine ring (4-membered) may undergo nucleophilic ring-opening reactions. Potential nucleophiles include:

-

Amines : Leading to azetidine ring expansion or linear amine products.

-

Thiols : Resulting in thioether-linked derivatives.

Conditions : Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures .

Functionalization of the 1-Methyl-1,2,3-Triazole

The triazole ring’s stability under most conditions limits direct reactivity, but modifications include:

-

Methyl Group Derivatization : Alkylation or oxidation of the 1-methyl group.

-

Coordination Chemistry : Potential for metal-chelation via triazole nitrogen atoms, though steric hindrance from the methyl group may reduce efficacy .

Electrophilic Substitution on the Thiophene Ring

The thiophene substituent can participate in electrophilic substitutions such as:

-

Halogenation : Bromination or chlorination at the 5-position of thiophene.

-

Sulfonation : Introducing sulfonic acid groups under controlled conditions .

Reduction of the Methanone Carbonyl Group

The central methanone group may undergo reduction to a secondary alcohol using agents like:

-

NaBH₄ : Selective reduction in milder conditions.

-

LiAlH₄ : Complete reduction under vigorous conditions.

Product :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Profiles

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations :

- Bioactivity : Derivatives lacking azetidine but retaining triazole/oxadiazole motifs (e.g., compound 9b) exhibit potent antitumor activity, suggesting the azetidine in the target compound may influence target selectivity or solubility .

- Thiophene vs.

- Azetidine’s Role : The azetidine ring introduces conformational constraints absent in larger heterocycles (e.g., pyridine in ), which may reduce off-target effects .

Computational Comparisons

- QSAR Insights : highlights that electron-withdrawing groups (e.g., oxadiazole) enhance anticancer activity in triazole derivatives, aligning with the target’s design .

- Similarity Metrics : emphasizes that Tanimoto coefficient-based similarity assessments might overlook the azetidine’s steric effects, necessitating 3D pharmacophore modeling for accurate comparisons .

Q & A

Q. What synthetic strategies are recommended for constructing the azetidine-oxadiazole-thiophene core in this compound?

The synthesis typically involves multi-step heterocyclic coupling. For example, the oxadiazole ring can be formed via cyclization of thioamide intermediates with hydroxylamine under acidic conditions, as seen in analogous oxadiazole syntheses . The azetidine ring may be introduced through nucleophilic substitution or ring-opening reactions, with careful control of steric hindrance. Key steps include:

- Thiophene-oxadiazole coupling : Use of thiourea and aromatic aldehydes in ethanol with bromine as a cyclizing agent .

- Azetidine functionalization : Reaction of azetidine precursors with activated carbonyl groups (e.g., acid chlorides) in PEG-400 with Bleaching Earth Clay catalysis .

- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole formation, followed by N-methylation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Standard characterization includes:

- IR spectroscopy : To confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and heterocyclic (C=N, ~1500–1600 cm⁻¹) stretches .

- NMR (¹H/¹³C) : Key signals include the azetidine methylene protons (δ 3.5–4.5 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm) .

- HPLC : For purity assessment, using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : To resolve stereochemical ambiguities in the azetidine and triazole moieties, as demonstrated in structurally similar compounds .

Q. How can researchers optimize reaction yields for intermediates with sterically hindered azetidine groups?

Steric challenges in azetidine functionalization can be mitigated by:

- Using polar aprotic solvents (e.g., DMF, PEG-400) to enhance solubility .

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

- Lowering reaction temperatures (0–25°C) to reduce side reactions .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, given its structural features?

Given the triazole and oxadiazole motifs (known for antimicrobial and kinase inhibition), prioritize:

- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition assays : Fluorescence-based screening against cytochrome P450 isoforms (e.g., 14α-demethylase) or kinases .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the thiophene and triazole substituents?

Systematic SAR approaches include:

- Thiophene substitution : Synthesize analogs with halogens (Cl, Br) or electron-donating groups (OMe) at the 5-position to modulate electronic effects .

- Triazole modifications : Compare N-methyl vs. N-aryl derivatives to assess steric/electronic impacts on target binding .

- Azetidine ring expansion : Test pyrrolidine or piperidine analogs to evaluate ring size influence on bioactivity .

Q. What computational methods are effective for predicting binding modes of this compound with biological targets?

Combine:

- Molecular docking : Use AutoDock Vina or Glide to model interactions with enzymes like 14α-demethylase (PDB: 3LD6) . Focus on hydrogen bonding with oxadiazole and π-π stacking with thiophene.

- MD simulations : AMBER or GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .

- QSAR modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent effects with activity .

Q. How should researchers address discrepancies in biological activity data across different assay conditions?

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays .

- Protein binding artifacts : Include controls with serum albumin to assess nonspecific binding .

- Stability issues : Perform LC-MS stability checks under assay conditions (pH, temperature) .

Methodological Considerations

Q. What strategies are recommended for scaling up the synthesis while maintaining stereochemical integrity?

For large-scale production:

Q. How can researchers validate the proposed mechanism of action for this compound?

Mechanistic validation requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.